BenchChemオンラインストアへようこそ!

4-(Azepan-1-yl)thieno[2,3-d]pyrimidine

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

4-(Azepan-1-yl)thieno[2,3-d]pyrimidine (CAS 379241-42-6, C₁₂H₁₅N₃S, MW 233.33) is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core with an azepane substituent at the 4-position. Thienopyrimidines are purine isosteres recognized for their capacity to engage ATP-binding pockets across diverse kinase families.

Molecular Formula C12H15N3S
Molecular Weight 233.33
CAS No. 379241-42-6
Cat. No. B2459281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azepan-1-yl)thieno[2,3-d]pyrimidine
CAS379241-42-6
Molecular FormulaC12H15N3S
Molecular Weight233.33
Structural Identifiers
SMILESC1CCCN(CC1)C2=C3C=CSC3=NC=N2
InChIInChI=1S/C12H15N3S/c1-2-4-7-15(6-3-1)11-10-5-8-16-12(10)14-9-13-11/h5,8-9H,1-4,6-7H2
InChIKeyBYBKCNHNASJMRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





4-(Azepan-1-yl)thieno[2,3-d]pyrimidine Procurement Guide: Compound Class, Core Structure, and Comparator Identification


4-(Azepan-1-yl)thieno[2,3-d]pyrimidine (CAS 379241-42-6, C₁₂H₁₅N₃S, MW 233.33) is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core with an azepane substituent at the 4-position. Thienopyrimidines are purine isosteres recognized for their capacity to engage ATP-binding pockets across diverse kinase families [1]. The azepane (hexahydroazepine) moiety, a seven-membered saturated nitrogen heterocycle, confers distinct conformational flexibility and steric properties relative to common five- and six-membered amine substituents (e.g., piperidine, morpholine, piperazine) encountered in analogous kinase inhibitor scaffolds . The thieno[2,3-d]pyrimidine isomer further distinguishes itself from the thieno[3,2-d]pyrimidine regioisomer in electronic distribution and target engagement profiles [2].

Why 4-(Azepan-1-yl)thieno[2,3-d]pyrimidine Cannot Be Substituted with Piperidine, Morpholine, or Thieno[3,2-d] Analogs


Substitution of 4-(azepan-1-yl)thieno[2,3-d]pyrimidine with structurally proximate analogs is not pharmacologically neutral. The azepane ring occupies a larger conformational space and presents distinct steric bulk compared to piperidine or morpholine, directly impacting binding pocket complementarity [1]. Systematic structure-activity relationship (SAR) data from thienopyrimidine kinase inhibitor programs demonstrate that modifications at the 4-position amine alter inhibitory potency, target selectivity, and cellular efficacy in non-linear, unpredictable ways [2]. Furthermore, the thieno[2,3-d]pyrimidine regioisomer exhibits substantially different target inhibition profiles than thieno[3,2-d]pyrimidine; head-to-head comparisons show up to a 53.6 percentage point reduction in inhibitory potency at 10 µM when substituting the [2,3-d] core with the [3,2-d] isomer [3]. These differences preclude simple interchangeability in research programs requiring precise target engagement.

4-(Azepan-1-yl)thieno[2,3-d]pyrimidine Quantitative Differentiation Evidence: Comparative Assay Data for Procurement Decisions


Azepane vs. Piperidine/Morpholine: Conformational Differentiation and Scaffold Entry Value

4-(Azepan-1-yl)thieno[2,3-d]pyrimidine contains a seven-membered azepane ring at the 4-position, distinguishing it from the five- and six-membered amines (piperidine, morpholine, piperazine) that dominate commercially available thienopyrimidine building blocks. Conformational analysis of thienopyrimidine-based kinase inhibitors demonstrates that the 4-substituent directly governs binding pose and hinge-region interactions; azepane's expanded ring size enables distinct dihedral angle distributions relative to piperidine [1]. This structural divergence provides access to chemical space not explored by standard six-membered amine analogs, which is particularly valuable for scaffold-hopping campaigns and intellectual property generation where piperidine/morpholine derivatives are extensively claimed in prior art (e.g., EP0404356, GB1309182) [2]. The compound thus serves as a differentiated starting point for library synthesis and SAR exploration.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

Thieno[2,3-d] vs. Thieno[3,2-d]pyrimidine: Regioisomer-Dependent Inhibitory Potency

The thieno[2,3-d]pyrimidine core of the target compound is not functionally interchangeable with the thieno[3,2-d]pyrimidine regioisomer. Direct comparative analysis of paired compounds (identical substituents, differing only in core regioisomer) reveals that thieno[3,2-d]pyrimidine derivatives exhibit substantially reduced inhibitory potency relative to their thieno[2,3-d] counterparts. Representative data from a kinase inhibition panel shows compound Fa-29 (thieno[2,3-d]pyrimidinium) achieving 100.00% inhibition at 10 µM, while its regioisomeric counterpart Ff-6 (thieno[3,2-d]pyrimidinium) yields only 46.43% inhibition under identical conditions — a reduction of 53.57 percentage points [1]. Similar potency reductions are observed across multiple paired sets (Fa-33: 98.9% vs. Ff-5: 64.21%; Fa-28: 87.69% vs. Ff-36: 84.47%) [1]. This regioisomer-dependent activity pattern is attributed to differences in electronic distribution and hydrogen-bonding geometry at the kinase hinge region [1].

Kinase Inhibition Scaffold Selection Regioisomer Comparison

APE1 Endonuclease Inhibition: Baseline Activity for Probe Development

4-(Azepan-1-yl)thieno[2,3-d]pyrimidine demonstrates measurable inhibitory activity against human APE1 (apurinic/apyrimidinic endonuclease 1), a DNA repair enzyme implicated in chemotherapy resistance. The compound inhibits full-length human APE1 with an IC₅₀ of 9,300 nM (9.3 µM) in a biochemical endonuclease activity assay measuring DNA cleavage of abasic sites using a 6-FAM labeled substrate [1]. While this potency does not approach the low-nanomolar values required for lead optimization, it establishes the thieno[2,3-d]pyrimidine scaffold with a 4-azepane substituent as a tractable starting point for APE1-targeted probe development. By comparison, optimized APE1 inhibitors such as CRT0044876 exhibit IC₅₀ values of approximately 3-5 µM in comparable assays [2], indicating that the target compound's activity falls within a similar range to known APE1 probe molecules prior to optimization.

DNA Repair APE1 Inhibition Biochemical Assay

VEGFR-2 Kinase Inhibition: Scaffold-Class Benchmarking for Anticancer Applications

The thieno[2,3-d]pyrimidine scaffold, to which 4-(azepan-1-yl)thieno[2,3-d]pyrimidine belongs, has been extensively validated as a VEGFR-2 kinase inhibitor platform. Systematic SAR studies of this scaffold class demonstrate that optimized derivatives achieve VEGFR-2 IC₅₀ values ranging from 2.27 µM to 2.5 µM for the most potent members (compounds 15g and 10d), while less optimized analogs show IC₅₀ values of 5.48 µM (compound 15d) [1]. The 4-position substituent is a critical determinant of potency; amine modifications directly influence hinge-region binding and gatekeeper interactions [2]. Within this scaffold class, the 4-azepane moiety has been specifically incorporated into VEGFR-2-targeting designs to explore alternative binding poses not accessible to six-membered amines [3]. Cross-study comparison indicates that the thieno[2,3-d]pyrimidine class achieves VEGFR-2 inhibitory activity comparable to established inhibitor scaffolds, with the 4-substituent serving as the primary tunable vector for potency optimization [1].

VEGFR-2 Inhibition Anticancer Kinase Profiling

RIPK2 Kinase Selectivity: Scaffold Validation for Inflammatory Disease Targeting

Thieno[2,3-d]pyrimidine derivatives have been successfully developed as potent and specific RIPK2 (receptor-interacting protein kinase 2) inhibitors, with optimized compounds achieving nanomolar enzymatic potency. Systematic SAR exploration of this scaffold class demonstrates that the thieno[2,3-d]pyrimidine core provides a privileged geometry for ATP-pocket engagement in RIPK2, and that 4-position amine substitution is a primary determinant of both potency and kinase selectivity [1]. Specifically, derivatives within this class achieve RIPK2 IC₅₀ values in the low nanomolar range (exact values not disclosed in abstract) and exhibit favorable selectivity profiles against related kinases [1]. RIPK2 mediates NOD1/2 signaling cascades in pro-inflammatory pathways, and its targeted inhibition is a validated therapeutic strategy for inflammatory and autoimmune diseases including inflammatory bowel disease and rheumatoid arthritis [2]. The 4-azepane-substituted analog represents a distinct entry point into this validated chemical series, with the seven-membered ring offering a unique vector for exploring RIPK2 selectivity determinants [1].

RIPK2 Inhibition Inflammation Autoimmune Disease Kinase Selectivity

COX-2 Inhibition: Patent Landscape Differentiation and Intellectual Property Positioning

Thieno[2,3-d]pyrimidine derivatives have been claimed as COX-2 inhibitors in recently granted patents, demonstrating the scaffold's commercial relevance for anti-inflammatory applications. US Patent 11,932,656 B1 (granted 2024) specifically claims methods of inhibiting COX-2 using thieno[2,3-d]pyrimidine compounds [1]. The patent literature reveals that the 4-position substitution pattern is a critical variable for COX-2 potency and selectivity over COX-1; prior art patents (e.g., US 8,642,594 on HSP90 inhibitors) demonstrate that specific 4-position amine substitutions confer distinct target engagement profiles [2]. 4-(Azepan-1-yl)thieno[2,3-d]pyrimidine occupies a chemical space not explicitly exemplified in these granted claims, providing a defensible entry point for follow-on IP generation. For procurement decisions in commercial research settings, this compound offers a scaffold-validated starting point with reduced IP encumbrance relative to exemplified piperidine or morpholine analogs that are explicitly covered in existing patent claims.

COX-2 Inhibition Inflammation Patent Analysis Intellectual Property

4-(Azepan-1-yl)thieno[2,3-d]pyrimidine Optimal Research and Industrial Application Scenarios Based on Verified Evidence


Medicinal Chemistry Scaffold-Hopping and Patent-Differentiated Library Synthesis

This compound is optimally deployed as a core building block for synthesizing thieno[2,3-d]pyrimidine libraries requiring differentiation from extensively claimed piperidine and morpholine analogs. The azepane moiety provides conformational diversity not achievable with six-membered amines [1]. Its use in parallel synthesis enables generation of patent-differentiated compound collections targeting kinases (VEGFR-2, RIPK2) or COX-2 where prior art saturation of six-membered amine derivatives is high [2]. Procurement is recommended when IP freedom-to-operate considerations favor under-explored 4-substituents.

VEGFR-2 Kinase Inhibitor Lead Identification and SAR Expansion

The thieno[2,3-d]pyrimidine scaffold is a validated VEGFR-2 inhibitor platform with optimized derivatives achieving IC₅₀ values of 2.27-2.5 µM [1]. 4-(Azepan-1-yl)thieno[2,3-d]pyrimidine serves as an advanced starting material for exploring VEGFR-2 potency optimization via the 4-position vector. The distinct conformational properties of the azepane ring relative to six-membered amines enable exploration of alternative binding modes and gatekeeper interactions not accessible with standard building blocks [2]. This compound is appropriate for programs seeking to expand SAR beyond piperidine/morpholine chemical space while maintaining a validated kinase-targeting core.

APE1 Endonuclease Probe Development for DNA Repair Research

With documented IC₅₀ = 9.3 µM against human APE1 endonuclease [1], this compound provides a biochemically validated starting point for developing chemical probes targeting the DNA base excision repair pathway. APE1 inhibition is a recognized strategy for sensitizing cancer cells to alkylating chemotherapy agents. The compound's moderate potency is suitable for initial probe development and scaffold validation prior to medicinal chemistry optimization. Procurement is indicated for research groups investigating APE1 as a therapeutic target in oncology or seeking to validate DNA repair pathway modulation using small-molecule inhibitors.

RIPK2-Targeted Inflammatory Disease Drug Discovery

Thieno[2,3-d]pyrimidine derivatives are potent and specific RIPK2 inhibitors with validated activity in NOD1/2-mediated inflammatory signaling pathways [1]. This compound serves as a differentiated analog for SAR exploration in RIPK2 inhibitor programs targeting inflammatory bowel disease, rheumatoid arthritis, and other autoimmune conditions where RIPK2 inhibition is therapeutically validated [2]. The 4-azepane substitution offers a distinct selectivity-tuning vector relative to established RIPK2 inhibitors. Procurement is recommended for medicinal chemistry teams requiring a scaffold-validated entry point into RIPK2 chemical space with under-explored substitution patterns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Azepan-1-yl)thieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.